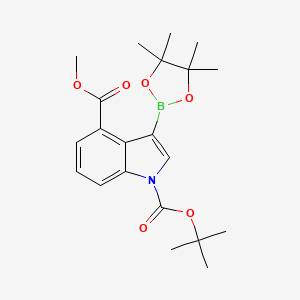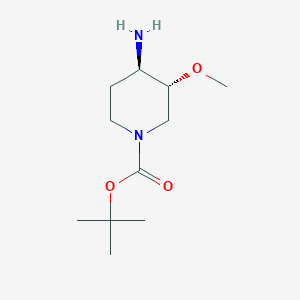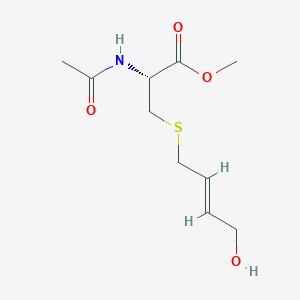
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is a biochemical compound primarily used in proteomics research. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxybutenyl group attached to the sulfur atom. This compound is significant in various biochemical and medical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- typically involves the reaction of cysteine with acetyl chloride and 4-hydroxy-2-buten-1-yl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Acetylation: Cysteine is reacted with acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetylcysteine.
Substitution: The N-acetylcysteine is then reacted with 4-hydroxy-2-buten-1-yl chloride under basic conditions to form N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-.
Industrial Production Methods
In industrial settings, the production of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Acetyl-S-(4-oxo-2-buten-1-yl)-.
Reduction: Formation of N-Acetyl-S-(4-hydroxybutyl)-.
Substitution: Formation of various N-acyl derivatives.
科学研究应用
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- involves its interaction with various molecular targets in the body. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The hydroxybutenyl group allows it to interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-: Similar structure but with a methyl group instead of a hydrogen atom on the butenyl group.
N-Acetyl-S-(4-hydroxybutyl)-: Lacks the double bond in the butenyl group.
N-Acetyl-S-(4-oxo-2-buten-1-yl)-: Contains a ketone group instead of a hydroxy group.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
methyl (2R)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-8(13)11-9(10(14)15-2)7-16-6-4-3-5-12/h3-4,9,12H,5-7H2,1-2H3,(H,11,13)/b4-3+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMMSFMHHNWEC-NWALNABHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=CCO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC/C=C/CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
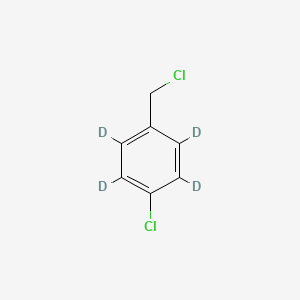

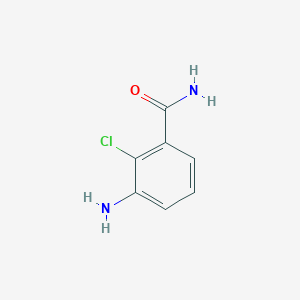
![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)
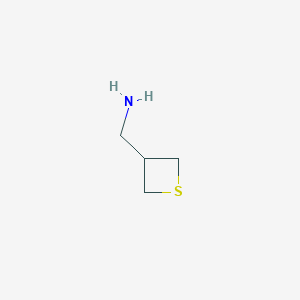
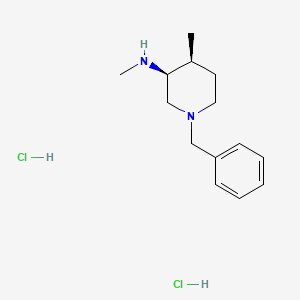
![4-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148766.png)
